molecular formula C25H23NO4 B557321 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid CAS No. 77128-73-5

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid

Cat. No. B557321
CAS RN: 77128-73-5
M. Wt: 401.5 g/mol
InChI Key: GBROUWPNYVBLFO-QHCPKHFHSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid, also known as Compound A, is a synthetic organic compound that has potential applications in the field of scientific research. Compound A is a chiral molecule, meaning it is composed of two mirror-image forms, and can be used as a chiral building block in the synthesis of other compounds. This molecule has been studied for its unique structure and its potential use in a variety of scientific applications.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Me-Phe-OH is widely used in solid-phase peptide synthesis (SPPS) . It serves as a building block for introducing N-α-methyl-phenylalanine amino acid residues, which are crucial for creating peptides with specific structural and functional properties. The Fmoc group provides a protective strategy that allows for the sequential addition of amino acids without unwanted side reactions.

Drug Design

In the realm of drug design , Fmoc-N-Me-Phe-OH is employed to synthesize peptide libraries that are essential for drug discovery and development . These libraries can be screened for compounds with potential therapeutic effects. The compound’s role in the synthesis of cyclic peptides, known for their stability and efficacy, is particularly noteworthy.

Molecular Biology

Fmoc-N-Me-Phe-OH plays a role in molecular biology by enabling the formation of cyclic peptides through orthogonal protection strategies . This versatility is crucial for creating complex peptide structures that can mimic natural biological processes or disrupt pathological interactions at the molecular level.

Biochemistry

In biochemistry , Fmoc-N-Me-Phe-OH is utilized for peptide modification, including labeling or conjugation to other molecules . This is essential for studying peptide function and structure, as well as for developing biochemical assays that rely on fluorescent or radioactive tagging.

Material Science

The compound finds applications in material science , particularly in the development of peptide-based materials . Short N-methyl-phenylalanine-rich peptides, for instance, have been shown to function as versatile blood-brain barrier shuttles, which is significant for the delivery of therapeutic agents across the blood-brain barrier.

Analytical Chemistry

In analytical chemistry , Fmoc-N-Me-Phe-OH is used in the preparation of standards and controls for chromatographic analysis . Its high purity and well-defined properties make it suitable for calibrating instruments and validating analytical methods that measure peptide concentration and composition.

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-26(23(24(27)28)15-17-9-3-2-4-10-17)25(29)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,27,28)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBROUWPNYVBLFO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-phenylpropanoic acid

CAS RN

77128-73-5
Record name (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino]-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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